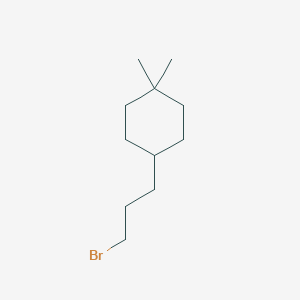

4-(3-Bromopropyl)-1,1-dimethylcyclohexane

説明

4-(3-Bromopropyl)-1,1-dimethylcyclohexane (molecular formula C₁₁H₂₁Br, molecular weight 233.19 g/mol) is a brominated cyclohexane derivative featuring a 3-bromopropyl chain at the 4-position and two methyl groups at the 1,1-positions of the cyclohexane ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions, cycloadditions, and the preparation of complex tricyclic frameworks . Its reactivity is attributed to the electrophilic bromine atom and the steric effects of the dimethylcyclohexane backbone .

特性

分子式 |

C11H21Br |

|---|---|

分子量 |

233.19 g/mol |

IUPAC名 |

4-(3-bromopropyl)-1,1-dimethylcyclohexane |

InChI |

InChI=1S/C11H21Br/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3 |

InChIキー |

JHHKIHQJWSIXKE-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC(CC1)CCCBr)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane followed by the introduction of a propyl group. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to introduce the propyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

化学反応の分析

Types of Reactions

4-(3-Bromopropyl)-1,1-dimethylcyclohexane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form alcohols or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Alcohols, nitriles, or amines.

Elimination Reactions: Alkenes.

Oxidation: Alcohols or ketones.

Reduction: Alkanes.

科学的研究の応用

4-(3-Bromopropyl)-1,1-dimethylcyclohexane has various applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.

作用機序

The mechanism of action of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

類似化合物との比較

Research Findings and Trends

- Stereochemical Outcomes : The 1,1-dimethylcyclohexane backbone in 4-(3-bromopropyl)-1,1-dimethylcyclohexane induces steric hindrance, favoring trans-diastereomers in cycloadditions .

- Thermodynamic Analysis : Dimethyl-substituted cyclohexanes (e.g., 1,1-dimethylcyclohexane) exhibit lower reaction enthalpies compared to cis/trans diastereomers, influencing product distributions in FCC processes .

生物活性

4-(3-Bromopropyl)-1,1-dimethylcyclohexane is a brominated organic compound that has garnered attention for its potential biological activities. This article explores the compound's reactivity, pharmacological implications, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane is . It features a cyclohexane ring substituted with a bromopropyl group and two methyl groups. The presence of the bromine atom significantly influences its reactivity and interaction with biological systems.

Reactivity with Nucleophiles and Electrophiles

Research indicates that 4-(3-Bromopropyl)-1,1-dimethylcyclohexane exhibits notable reactivity with various nucleophiles and electrophiles. This reactivity can lead to the formation of different derivatives that may possess distinct biological activities. For instance, its bromine atom can participate in nucleophilic substitution reactions, potentially leading to compounds with enhanced therapeutic properties.

Study on Anticancer Effects

A notable study investigated the effects of brominated compounds on cancer cell lines. The findings indicated that certain brominated derivatives could induce apoptosis in cancer cells while sparing normal cells. Although direct data on 4-(3-Bromopropyl)-1,1-dimethylcyclohexane was not presented, the structural similarities to other effective compounds suggest a need for further investigation into its potential as an anticancer agent.

Pharmacological Investigations

Pharmacological studies have focused on the broader category of cyclohexane derivatives, revealing their diverse biological activities including anti-inflammatory and analgesic effects. These findings underscore the importance of exploring 4-(3-Bromopropyl)-1,1-dimethylcyclohexane within this context to assess its pharmacological viability.

Data Summary

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-(3-Bromopropyl)-1,1-dimethylcyclohexane | C10H17Br | Potential anticancer activity |

| 3-Bromopyruvate (3BP) | C3H5BrO3 | Anticancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。